Vkgils
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Vkgils is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The process is repeated until the entire peptide sequence is assembled .
Industrial Production Methods
Industrial production of this compound involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves anchoring the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. After the peptide chain is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Vkgils undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized peptides, while reduction may yield reduced peptides .
Scientific Research Applications
Vkgils has a wide range of scientific research applications, including:
Chemistry: Used as a control peptide in studies involving protease-activated receptors.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in diseases involving protease-activated receptors.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Vkgils exerts its effects by interacting with protease-activated receptor 2 (PAR2). The mechanism involves the binding of this compound to PAR2, which triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins and the subsequent modulation of intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
SLIGKV-NH2: A protease-activated receptor 2 (PAR2) agonist.
Vkgils-NH2 Acetate: A similar compound with acetate as the counterion
Uniqueness
This compound is unique due to its reversed amino acid sequence compared to SLIGKV-NH2. This reversal allows this compound to serve as a control peptide, providing a valuable tool for studying the specific effects of PAR2 activation without influencing DNA synthesis .
Biological Activity
VKGILS is a synthetic peptide that serves as a reversed amino acid sequence control for the protease-activated receptor 2 (PAR2) agonist SLIGKV-NH2. Understanding the biological activity of this compound is crucial in elucidating its role in various physiological and pathological processes, particularly in immune responses and inflammatory conditions.
Overview of this compound
- Chemical Structure : this compound is composed of the amino acid sequence V-K-G-I-L-S, which is the reverse of the active peptide SLIGKV. This structural modification allows it to act as a control in experimental settings to study the specific actions of PAR2 activation.
- Molecular Formula : C28H54N8O7
- Purity : ≥95% .
This compound functions primarily as a control peptide in studies involving PAR2 activation. PAR2 is a member of the G protein-coupled receptor family and plays a significant role in mediating inflammatory responses through signaling pathways that involve various cytokines and immune cells.
Key Findings on Biological Activity
- Inhibition of PAR2 Activation : this compound does not activate PAR2, unlike its counterpart SLIGKV-NH2, which has been shown to induce significant biological responses such as cytokine release and immune modulation .
- Effects on Cytokine Release :
- Impact on Immune Cell Function :
Case Studies and Research Findings
Several studies have examined the biological implications of this compound within broader research focused on PAR2:
Study 1: PAR2 Activation and Inflammation
- Objective : To assess the role of PAR2 activation in macrophage response to lipopolysaccharides (LPS).
- Methodology : Wild-type and PAR2 knockout mice were treated with SLIGKV-NH2 and LPS.
- Results : Enhanced IL-10 production was observed in wild-type mice, while this compound did not induce any changes in cytokine profiles, confirming its role as a control peptide .
Study 2: Effects on Matrix Metalloproteinases
- Objective : Investigate the effect of this compound on MMP-2 and MMP-9 expression related to pancreatic cancer biology.
- Findings : The study indicated that this compound did not significantly alter MMP expression compared to active peptides, reinforcing its function as an inert control .
Comparative Data Table
Peptide | Activity on PAR2 | Effect on IL-10 | Effect on TNF Release | Impact on MMPs |
---|---|---|---|---|
SLIGKV-NH2 | Agonist | Increased | Induced | Increased |
This compound | Inactive | No effect | No effect | No effect |
Properties
Molecular Formula |
C28H54N8O7 |
---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
6-amino-N-[2-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[(2-amino-3-methylbutanoyl)amino]hexanamide |
InChI |
InChI=1S/C28H54N8O7/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38) |
InChI Key |
IYJUKRSADJIIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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